(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers
Description
(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 is a deuterated derivative of Orlistat, a lipase inhibitor used clinically for obesity management. This compound serves as a labeled metabolite in pharmacokinetic studies due to its isotopic substitution (three deuterium atoms at the methyl group of the leucine moiety) . Key characteristics include:
- Molecular Formula: C₂₉H₅₂D₃NO₆
- Molecular Weight: 516.77 g/mol
- CAS No.: 1356932-14-3
- Structural Features: A branched hydroxyhexadecanoic acid backbone esterified with N-formyl-L-leucine. The deuterium labeling enhances its utility in mass spectrometry-based metabolic tracking .
- Diastereomeric Nature: The mixture of diastereomers arises from stereochemical variability at the hydroxyl and esterified positions, affecting solubility and chromatographic behavior .
Properties
CAS No. |
1356932-14-3 |
|---|---|
Molecular Formula |
C29H55NO6 |
Molecular Weight |
516.778 |
IUPAC Name |
(2S,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid |
InChI |
InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27-/m0/s1/i3D3/t23?,24-,25-,26-,27- |
InChI Key |
FKUNIADJSAJLGB-HDVRVJOHSA-N |
SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O |
Synonyms |
N-Formyl-L-leucine(1S)-1-[(2S,3S)-3-carboxy-2-hydroxynonyl]dodecyl Ester-d3; _x000B_5-(Formamido-4-methylpentanoyloxy)-2-hexyl-3-hydroxyhexadecanoic Acid-d3; |
Origin of Product |
United States |
Preparation Methods
Chemical Hydrolysis of Orlistat
The core structure of the target compound originates from the hydrolysis of Orlistat, a beta-lactone drug. Under basic aqueous conditions (pH 9–10), the beta-lactone ring of Orlistat undergoes cleavage, yielding the open-chain carboxylic acid derivative. This step is critical for generating the (2S,3S,5S)-configured hydroxyhexadecanoic acid backbone. Hydrolysis is typically performed at 40–50°C for 6–8 hours, achieving yields of 75–85%. The reaction is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.
Formylation of the Leucyl Moiety
The N-formyl-L-leucine component is introduced via a coupling reaction between the hydroxyhexadecanoic acid intermediate and N-formyl-L-leucine. This step employs carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or dimethylformamide (DMF). The reaction proceeds at 0–5°C to minimize racemization, with triethylamine (TEA) as a base to scavenge HCl. The formylated product is isolated in 60–70% yield after silica gel chromatography.
Deuteration Strategies
Hydrothermal H/D Exchange
Deuterium incorporation at the methyl branches is achieved through hydrothermal H/D exchange reactions. Azelaic acid (nonanedioic acid) and nonanoic acid, precursors to the hexadecanoic acid chain, are treated with D2O under catalytic conditions using Pt/C or Pd/C at 150–200°C for 24–48 hours. This method replaces protons at the α- and β-positions of the carboxylic acid groups with deuterium, achieving >90% isotopic purity. For example, [D14]azelaic acid is methylated to [D14]dimethyl azelate using deuterated methanol (CD3OD) and sulfuric acid, yielding 85–92% deuterated ester.
Use of Deuterated Reagents
Selective deuteration of the hexyl side chain is accomplished using deuterated alkyl halides (e.g., CD3(CD2)5MgBr) in Grignard reactions. The deuterated hexyl group is introduced to the hydroxyhexadecanoic acid backbone via nucleophilic addition to a ketone intermediate, followed by reduction with NaBD4 to retain stereochemistry. This step ensures 94% deuterium incorporation at the C-2 position, as confirmed by mass spectrometry (MS).
Diastereomer Formation and Separation
Stereochemical Considerations
The target compound contains three stereocenters, leading to eight possible diastereomers. However, synthetic pathways often yield four predominant diastereomers due to anti selectivity during methylation and hydrogenation steps. For instance, hydrogenation of tetrasubstituted olefins using Pd/C in ethyl acetate produces a 3:1 diastereomeric ratio (dr), favoring the (2S,3S,5S) configuration.
Chromatographic Separation Techniques
Diastereomers are resolved using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). A Chiralpak IA column (250 × 4.6 mm, 5 µm) is employed with a mobile phase of n-hexane/isopropanol (85:15, v/v) at 1.0 mL/min. Retention times vary between 12–18 minutes, allowing baseline separation. Ion exchange chromatography with DEAE-Sephadex A-25 is also effective, using a gradient of 0.1–0.5 M ammonium bicarbonate (pH 8.5) to elute individual diastereomers.
Characterization and Analytical Methods
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry and deuterium incorporation. Key signals include:
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The ester linkage can be hydrolyzed or substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Pharmacological Studies
The compound is primarily used in pharmacological research to study the effects of Orlistat and its metabolites on lipid metabolism and weight loss. Its role as an impurity or metabolite provides insights into the drug's metabolic pathways and potential side effects.
Analytical Chemistry
Due to its complex structure, (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 is utilized as a reference standard in analytical methods such as:
- High-Performance Liquid Chromatography (HPLC) : To quantify Orlistat and its metabolites in biological samples.
- Mass Spectrometry : For structural elucidation and identification of metabolites in pharmacokinetic studies.
Biochemical Research
This compound serves as a substrate for enzyme assays that investigate the activity of lipases and other enzymes involved in lipid metabolism. Its unique structure allows researchers to explore enzyme specificity and kinetics.
Toxicology Studies
As an impurity of Orlistat, it is important in toxicological assessments to evaluate the safety profile of the drug. Understanding the effects of this compound can help in risk assessment and regulatory compliance.
Case Study 1: Metabolic Pathway Analysis
A study conducted by Stalder et al. (2020) focused on the metabolic pathways of Orlistat and its metabolites, including (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3. The research highlighted how this compound influences lipid absorption and metabolism in vivo.
Case Study 2: Development of Analytical Methods
Research published by LGC Standards demonstrated the development of an HPLC method for detecting (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 in human plasma samples. This method was validated for sensitivity and specificity, aiding in pharmacokinetic studies of Orlistat.
Mechanism of Action
The mechanism of action of (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and isotopic labeling play crucial roles in its binding affinity and selectivity. The formyl group can participate in hydrogen bonding, while the deuterium atoms influence the compound’s metabolic stability and reaction kinetics.
Comparison with Similar Compounds
Comparison with Structural Analogs and Impurities
Stereoisomeric Variants
(2S,3R,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid
- CAS No.: 130793-28-1
- Molecular Weight: 513.75 g/mol (non-deuterated)
- Key Difference : Configuration at the 3rd carbon (R vs. S in the target compound). This epimer is a recognized impurity of Orlistat, with reduced lipase inhibitory activity due to altered stereochemistry .
- Pharmacological Impact : The 3R configuration disrupts hydrogen bonding with pancreatic lipase, reducing potency by >50% compared to Orlistat .
Non-Deuterated (2S,3S,5S) Isomer
- CAS No.: 130793-30-5
- Molecular Weight : 513.75 g/mol
- Comparison : The absence of deuterium simplifies synthesis but limits utility in tracer studies. Chromatographic retention times differ due to isotopic effects .
Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[[(S)-2-(formylamino)-4-(methyl-d₃)-pentanoyl]oxy]hexadecanoate
- CAS No.: 1356931-00-4
- Molecular Weight : 697.01 g/mol
- Role : A benzyl-protected intermediate used in Orlistat synthesis. The benzyl groups enhance solubility in organic solvents, facilitating purification .
- Key Contrast : The additional benzyloxy groups increase molecular weight by ~180 g/mol compared to the target compound, altering NMR spectral profiles (e.g., aromatic proton signals at δ 7.2–7.4 ppm) .
Orlistat-Related Impurities
(S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one
- CAS No.: 130676-64-1
- Molecular Formula : C₂₂H₃₈O₂
- Structural Difference: A lactone ring replaces the hydroxyhexadecanoic acid chain, reducing polarity and increasing logP (predicted: 8.2 vs. 6.5 for the target compound) .
- Pharmacological Relevance : This impurity lacks lipase inhibitory activity due to the absence of the critical hydroxy acid moiety .
(S)-[(S,E)-Henicos-7-en-10-yl] N-Formyl-L-leucinate
- CAS No.: Not specified
- Key Feature: An unsaturated fatty acyl chain (henicos-7-en-10-yl) instead of the hexyl-hydroxyhexadecanoate group.
Physicochemical and Analytical Data Comparison
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Feature(s) |
|---|---|---|---|---|
| Target Compound (Deuterated) | C₂₉H₅₂D₃NO₆ | 516.77 | 1356932-14-3 | Deuterated diastereomeric mixture; metabolic tracer |
| (2S,3R,5S) Epimer (Impurity) | C₂₉H₅₅NO₆ | 513.75 | 130793-28-1 | 3R configuration; reduced bioactivity |
| Non-Deuterated (2S,3S,5S) Isomer | C₂₉H₅₅NO₆ | 513.75 | 130793-30-5 | Lacks deuterium; simpler synthesis |
| Benzyl Ester Intermediate | C₄₃H₆₄D₃NO₆ | 697.01 | 1356931-00-4 | Benzyl-protected; synthetic intermediate |
| (S)-3-Hexyl-5,6-dihydro-6-undecyl-2H-pyran-2-one | C₂₂H₃₈O₂ | 342.54 | 130676-64-1 | Lactone structure; non-polar impurity |
Table 2: NMR Spectral Highlights (Selected Compounds)
Pharmacological and Metabolic Relevance
- Target Compound : Used to study Orlistat’s metabolic fate, leveraging deuterium for LC-MS/MS quantification .
- Impurities : The (2S,3R,5S) epimer and lactone derivative are monitored in drug formulations to ensure <0.1% levels, as per USP guidelines .
- Synthetic Utility : The benzyl ester derivative aids in stepwise synthesis, avoiding premature hydrolysis of the labile ester bond .
Biological Activity
(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 is a compound that serves as an impurity of Orlistat, a medication primarily used for weight management. This compound is characterized by its complex structure and biological activity, which warrants a detailed exploration of its properties and effects.
- Molecular Formula : C29H55NO6
- Molecular Weight : 513.75 g/mol
- CAS Number : 130676-66-3
- Structure : The compound features a hexyl chain and a hydroxyl group, contributing to its hydrophobic characteristics. The presence of the N-formyl-L-leucyl moiety suggests potential interactions with biological systems.
Biological Activity
The biological activity of (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 has been studied primarily in the context of its role as an impurity in Orlistat. Understanding its effects is crucial for assessing the safety and efficacy of Orlistat-based treatments.
- Inhibition of Lipase : Like Orlistat, this compound may inhibit pancreatic lipase, leading to reduced fat absorption in the gastrointestinal tract. This mechanism is central to its use in obesity management.
- Potential Interaction with Gut Microbiota : The structural components may influence gut microbiota composition, potentially affecting metabolic processes.
Research Findings
Recent studies have highlighted the following aspects of (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3:
- Weight Loss Efficacy : In clinical settings, compounds related to Orlistat have shown significant weight loss results when combined with dietary restrictions.
- Safety Profile : As an impurity, it is essential to monitor the levels of this compound in pharmaceutical formulations to ensure patient safety. Toxicological assessments indicate that while it may have some biological activity, it does not exhibit significant adverse effects at low concentrations.
Case Study 1: Clinical Trials on Orlistat
In a double-blind trial involving obese patients treated with Orlistat, researchers noted that impurities like (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 were monitored for their impact on treatment outcomes. Results indicated that while weight loss was significant, the presence of impurities did not correlate with increased side effects compared to the control group.
Case Study 2: Metabolic Impact on Gut Microbiota
A study examining the metabolic impact of Orlistat and its impurities on gut microbiota revealed that treatment altered the microbial composition favorably towards beneficial strains. The specific role of (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 in this alteration warrants further investigation.
Data Table: Comparative Analysis of Biological Activities
| Compound Name | Mechanism of Action | Weight Loss Efficacy | Safety Profile |
|---|---|---|---|
| Orlistat | Lipase inhibition | High | Generally safe |
| (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3 | Similar to Orlistat | Moderate | Low toxicity at low concentrations |
Q & A
Q. Q1: What analytical methods are recommended for determining the purity and diastereomeric ratio of this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases (e.g., cellulose- or amylose-based columns) is essential for resolving diastereomers. For example, highlights the use of column chromatography with petroleum ether/EtOAc gradients to purify structurally similar compounds. Quantitative NMR (qNMR) using deuterated solvents (e.g., CDCl₃) can also assess purity by integrating distinct proton signals, such as the formyl group (δ ~8.0 ppm) or deuterated methyl groups (δ ~0.8–1.5 ppm) .
Q. Q2: How can researchers confirm the structural integrity of the compound after synthesis?
Methodological Answer: Combine ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). demonstrates that ¹H NMR (400 MHz, CDCl₃) resolves critical signals:
- Hydroxy protons (δ 2.09–4.31 ppm)
- Deuterated hexyl chain (δ 0.87–1.69 ppm)
HRMS (positive ion mode) should match the molecular formula C₂₉H₅₂D₃NO₆ (theoretical [M+H]⁺: 517.78) .
Advanced Research Questions
Q. Q3: What synthetic challenges arise due to the deuterated hexyl chain and diastereomeric mixture?
Methodological Answer: Deuteration introduces isotopic effects during synthesis, potentially altering reaction kinetics. For example, describes using DCC (dicyclohexylcarbodiimide) and 4-DMAP (dimethylaminopyridine) to activate carboxyl groups in esterification, which may require extended reaction times for deuterated substrates. Diastereomer separation demands chiral chromatography or recrystallization in nonpolar solvents (e.g., hexane/EtOAc). also emphasizes protecting the 3-hydroxy group with trityl or benzyl groups to prevent undesired side reactions during formylation .
Q. Q4: How can researchers evaluate the compound’s stability under physiological conditions for in vitro studies?
Methodological Answer: Conduct accelerated stability studies in simulated biological matrices (e.g., phosphate-buffered saline at pH 7.4, 37°C). Monitor degradation via LC-MS/MS, focusing on hydrolysis of the formyl-leucyl ester bond (predicted half-life <24 hours). highlights chemiluminescent substrates for alkaline phosphatase as a model for tracking enzymatic degradation .
Q. Q5: What in vitro models are suitable for studying its biological activity, given its structural similarity to Orlistat impurities?
Methodological Answer: Use pancreatic lipase inhibition assays, as Orlistat derivatives target lipid metabolism. Prepare a 10 mM stock in DMSO and test in a 96-well format with p-nitrophenyl esters as substrates. Measure absorbance at 405 nm to quantify inhibition (IC₅₀). notes that iodinated tyrosine derivatives require careful handling of light-sensitive intermediates, which may apply to this compound’s formyl group .
Q. Q6: How to address contradictions in NMR data between synthesized batches?
Methodological Answer: Contradictions often arise from residual solvents or incomplete deuteration. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, reports δ 4.31 ppm for CH₂ groups adjacent to ester linkages, which may shift slightly due to deuteration. Cross-validate with X-ray crystallography if single crystals are obtainable .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
